molecular formula C18H20N2O2S B6538620 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 1060326-15-9

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6538620
CAS No.: 1060326-15-9
M. Wt: 328.4 g/mol
InChI Key: IVTPKUUYBVKJDE-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene ring

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological target. Pyrrolidine derivatives have been found to have various biological activities .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its structure to improve its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-bromoacetophenone with pyrrolidine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include:

  • N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide
  • 2-(pyrrolidin-1-yl)pyrimidines

Uniqueness

What sets N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(13-16-4-3-11-23-16)19-15-7-5-14(6-8-15)12-18(22)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTPKUUYBVKJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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